2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate
Overview
Description
Mechanism of Action
Target of Action
The primary target of SDZ 205557 is the 5-HT4 serotonin receptor . This receptor is a part of the serotonin receptor family and plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and gastrointestinal motility .
Mode of Action
SDZ 205557 acts as a potent, selective antagonist at the 5-HT4 serotonin receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, SDZ 205557 binds to the 5-HT4 receptors, preventing serotonin from binding and activating the receptor .
Biochemical Pathways
The antagonistic action of SDZ 205557 on the 5-HT4 receptors affects the serotonin signaling pathway. By blocking these receptors, SDZ 205557 inhibits the normal function of serotonin, potentially altering mood regulation and gastrointestinal motility .
Pharmacokinetics
It is known that the compound is soluble in dmso and water , which suggests that it could be well-absorbed in the body
Result of Action
By acting as an antagonist at the 5-HT4 receptors, SDZ 205557 can modulate the physiological effects of serotonin. This could potentially lead to changes in mood and gastrointestinal function . .
Biochemical Analysis
Biochemical Properties
2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound exhibits antiemetic properties by interacting with dopamine receptors in the central nervous system, thereby inhibiting nausea and vomiting. Additionally, it has parasympathomimetic activity, which means it can mimic the effects of the parasympathetic nervous system. This interaction involves binding to muscarinic receptors, leading to increased gastrointestinal motility .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the release of acetylcholine, a neurotransmitter, which in turn stimulates smooth muscle contraction in the gastrointestinal tract. This action is beneficial in treating conditions like gastroparesis and other motility disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine D2 receptors, acting as an antagonist, which prevents dopamine from exerting its effects. This inhibition is crucial in its antiemetic action. Additionally, the compound’s interaction with muscarinic receptors enhances gastrointestinal motility by increasing the release of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that its efficacy in enhancing gastrointestinal motility remains consistent over time, although prolonged exposure may lead to receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively enhances gastrointestinal motility and exhibits antiemetic properties. At higher doses, it can cause adverse effects such as hypotension, bradycardia, and excessive salivation. These toxic effects are likely due to overstimulation of muscarinic receptors .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body. The compound’s localization in specific tissues, such as the gastrointestinal tract and central nervous system, is crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and on the cell membrane, where it interacts with its target receptors. The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, can also affect its localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SDZ 205557 involves the esterification of 4-Amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of SDZ 205557 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: SDZ 205557 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
SDZ 205557 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
ICS 205-930: Another antagonist for 5-HT4 receptors but less potent compared to SDZ 205557.
Renzapride: A compound with similar receptor affinity but different pharmacological properties.
Metoclopramide: Used for its effects on serotonin receptors but with a broader spectrum of activity.
Uniqueness: SDZ 205557 is unique due to its high selectivity and potency for the 5-HT4 receptor . This makes it a preferred choice in research settings where specific targeting of this receptor is required .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWMBDISAYHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160102 | |
Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137196-67-9 | |
Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SDZ 205557?
A1: SDZ 205557 acts as a selective antagonist of the serotonin 5-HT4 receptor. [, , , , ] This means it binds to the 5-HT4 receptor and blocks the action of serotonin and other agonists at this receptor site.
Q2: What is the significance of SDZ 205557 in studying memory processes?
A2: Research shows that administering SDZ 205557 to mice immediately after a learning task impairs their memory performance in the passive avoidance test, suggesting a role for 5-HT4 receptors in memory consolidation. [] Interestingly, pre-treatment with 5-HT4 agonists can prevent this SDZ 205557-induced amnesia, further supporting this notion. []
Q3: How does the structure of SDZ 205557 relate to its activity at the 5-HT4 receptor?
A3: While the provided research doesn't delve into the specific structural features of SDZ 205557 responsible for its 5-HT4 receptor binding, it highlights that modifying the structure of similar compounds can significantly impact their potency and selectivity for this receptor. [, ] For example, introducing different substituents on the indole ring of related tryptamine derivatives affects their affinity for the 5-HT4 receptor. [] Similarly, changing the chirality of alpha-tropanyl esters, a class of compounds including analgesic agents, can influence their interaction with 5-HT4 receptors and modify their analgesic effects. []
Q4: What is the role of SDZ 205557 in studying the role of 5-HT4 receptors in gastrointestinal function?
A4: SDZ 205557 has been instrumental in characterizing the pharmacological properties of novel 5-HT4 receptor ligands, particularly in models of gastrointestinal function. [] For instance, researchers have used SDZ 205557 to block the effects of potential 5-HT4 agonists on guinea pig ileal longitudinal muscle and rat esophagus, confirming the involvement of the 5-HT4 receptor in their mechanism of action. []
Q5: Has SDZ 205557 been used to investigate the role of 5-HT4 receptors in other physiological systems?
A5: Yes, SDZ 205557 has been used in research exploring the role of 5-HT4 receptors in various physiological processes beyond memory and gastrointestinal function. For example, studies have employed SDZ 205557 to investigate the involvement of 5-HT4 receptors in:
- Modulation of acetylcholine release in the rabbit iris-ciliary body: Research shows that SDZ 205557 can block the enhancing effect of 5-HT on acetylcholine release in this tissue, suggesting a role for 5-HT4 receptors in regulating intraocular pressure. [, ]
- Control of serotonin neuron activity in the dorsal raphe nucleus (DRN): Studies using SDZ 205557 have provided evidence that 5-HT4 receptors exert both tonic and phasic control over serotonin neuron firing in the DRN, a brain region implicated in mood regulation. []
- Regulation of pacemaker activity in interstitial cells of Cajal (ICC): Research indicates that SDZ 205557 can block the effects of 5-HT on the pacemaker activity of ICC in the mouse small intestine, highlighting a potential role for 5-HT4 receptors in modulating gut motility. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.